molecular formula C8H14Cl2N2O B2874752 (3-Methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride CAS No. 2287345-05-3

(3-Methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride

Cat. No. B2874752
CAS RN: 2287345-05-3
M. Wt: 225.11
InChI Key: QAKOGYFUZKRSJU-UHFFFAOYSA-N
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Description

“(3-Methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2287345-05-3 . It has a molecular weight of 225.12 . The compound is typically stored at room temperature . It is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)7(5-9)10-6;;/h3-4H,5,9H2,1-2H3;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(3-Methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride” is a solid substance . It has a molecular weight of 225.12 . The compound is typically stored at room temperature .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Anti-Fibrotic Compounds

This compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities. Specifically, it has been used in the creation of pyrimidine derivatives that exhibit anti-fibrotic activities . These derivatives have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs.

Pharmaceutical Research: Proton Pump Inhibitor Development

In pharmaceutical research, this chemical is utilized in the design of proton pump inhibitors (PPIs). PPIs are a group of drugs whose main action is a pronounced and long-lasting reduction of stomach acid production, used in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease .

Material Science: Catalyst Synthesis

The compound is involved in material science research, particularly in the synthesis of catalysts used for alkylation reactions. These catalysts are crucial for producing various methylpyridines, which are valuable intermediates in the synthesis of numerous materials and chemicals .

Chemical Synthesis: Intermediate for Complex Molecules

It acts as an intermediate in the chemical synthesis of complex molecules. Its structure allows for various functional groups to be added, enabling the creation of a wide range of chemicals for different applications, including life sciences and analytical chemistry .

Anti-Tubercular Agents: Tuberculosis Treatment Research

This compound is also instrumental in the search for potent anti-tubercular agents. It forms the backbone for the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have shown significant activity against Mycobacterium tuberculosis .

Analytical Chemistry: Chromatography Applications

In analytical chemistry, particularly in chromatography, this compound can be used to synthesize derivatives that serve as standards or reference compounds. These standards are essential for the accurate identification and quantification of substances in various samples .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)7(5-9)10-6;;/h3-4H,5,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKOGYFUZKRSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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